17-Iodoheptadecanoic acid

Myocardial fatty acid uptake Radioiodinated tracer kinetics Cardiac metabolic imaging

17-Iodoheptadecanoic acid (IHA, IHDA, heptadecanoic-17-(123)I acid) is a synthetic long-chain fatty acid bearing a terminal iodine atom at the ω‑position of a saturated C17 chain. It belongs to the class of halogenated straight-chain fatty acids and serves exclusively as a radiopharmaceutical precursor for iodine‑123 or iodine‑131 labelling.

Molecular Formula C17H33IO2
Molecular Weight 396.3 g/mol
CAS No. 60451-92-5
Cat. No. B3042385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Iodoheptadecanoic acid
CAS60451-92-5
Synonyms17-iodoheptadecanoic acid
17-iodoheptadecanoic acid, 131I-labeled
heptadecanoic-17-(123)I acid
heptadecanoic-17-(131)I acid
iodoheptadecanoic acid
Molecular FormulaC17H33IO2
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC(CCCCCCCCI)CCCCCCCC(=O)O
InChIInChI=1S/C17H33IO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20)
InChIKeyUBQLJCFBCITRNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Iodoheptadecanoic Acid: A Straight-Chain ω-Iodinated Fatty Acid Radiopharmaceutical Precursor for Myocardial Metabolic Imaging


17-Iodoheptadecanoic acid (IHA, IHDA, heptadecanoic-17-(123)I acid) is a synthetic long-chain fatty acid bearing a terminal iodine atom at the ω‑position of a saturated C17 chain [1]. It belongs to the class of halogenated straight-chain fatty acids and serves exclusively as a radiopharmaceutical precursor for iodine‑123 or iodine‑131 labelling [2]. When radiolabelled, IHA is administered intravenously for non‑invasive planar scintigraphic assessment of myocardial fatty acid uptake, β‑oxidation, and turnover, and has been studied in normal subjects, patients with coronary artery disease, and individuals with congestive cardiomyopathy [2].

Why 17-Iodoheptadecanoic Acid Cannot Be Substituted by Other Iodinated Fatty Acid Tracers in Myocardial Metabolic Studies


Radioiodinated fatty acid analogues are not interchangeable probes for myocardial metabolism. Straight-chain ω‑iodo fatty acids such as IHA are rapidly oxidised via β‑oxidation, releasing free radioiodide that accumulates in the blood pool and limits imaging to rapid planar acquisitions [1]. In contrast, terminally iodophenyl‑substituted analogues (e.g., p‑IPPA, BMIPP, DMIPP) stabilise the radioiodine against deiodination, resulting in prolonged myocardial retention and compatibility with single‑photon emission computed tomography (SPECT) [1]. These structural differences produce profoundly distinct uptake levels, oxidation fractions, washout half‑times, and lipid incorporation patterns, meaning that substituting one tracer for another fundamentally alters the metabolic parameter being measured and the imaging modality required.

17-Iodoheptadecanoic Acid: Quantitative Differentiation from Closest Iodinated Fatty Acid Tracers


Higher Peak Myocardial Uptake: IHA Exceeds p‑IPPA in Direct Head‑to‑Head Canine Measurements

In a direct simultaneous comparison in normal canine myocardium, 17‑[123I]iodoheptadecanoic acid (IHA) exhibited a 27 % higher peak myocardial uptake than 15‑(p‑iodophenyl)pentadecanoic acid (p‑IPPA) [1]. Although this difference did not reach statistical significance (ns), the absolute higher accumulation may translate into improved count statistics and image contrast in planar dynamic studies.

Myocardial fatty acid uptake Radioiodinated tracer kinetics Cardiac metabolic imaging

Greater β‑Oxidation Fraction: IHA Oxidises More Extensively Than p‑IPPA, Providing a Closer Surrogate of Natural Fatty Acid Catabolism

In the same direct canine comparison, the proportion of IHA entering the aqueous phase (reflecting β‑oxidation) was significantly larger than that of p‑IPPA (74 % ± 4 % vs. 65 % ± 5 %, p < 0.05) [1]. This indicates that IHA is more faithfully trafficked through the mitochondrial β‑oxidation spiral, whereas p‑IPPA is partially diverted into storage pools.

β‑oxidation Myocardial metabolism Radioiodinated fatty acid probes

Faster Myocardial Washout: IHA Half‑Time Is ~25–30% Shorter Than p‑IPPA in Canine Models and Substantially Shorter Than IPPA in Humans

IHA demonstrates consistently faster myocardial clearance than p‑IPPA/IPPA. In normal dogs, IHA half‑time was 11.2 min versus p‑IPPA 13.2 min [1]. In humans, the myocardial disappearance half‑time of I‑123 HA is 24 ± 4.7 min [2], compared with a reported IPPA myocardial half‑life of 70 min [3]. The rapid washout of IHA, driven by efficient β‑oxidation and deiodination, enables sequential dynamic planar acquisitions but renders the tracer incompatible with the prolonged acquisition times required for SPECT.

Myocardial washout kinetics Tracer half-time Planar scintigraphy

Distinct Phospholipid Incorporation Profile: IHA Preferentially Enters Phosphatidylinositol, Unlike p‑IPPA and DMIPP

The metabolic fate of IHA within myocardial lipids differs sharply from that of p‑IPPA and DMIPP. IHA is incorporated predominantly into phosphatidylinositol (PI; 45.6 %), followed by phosphatidylcholine (PC; 30.9 %) and phosphatidylethanolamine (PE; 14.0 %) [1]. In contrast, p‑IPPA partitions mainly into PC (37.2 %) and phosphatidylserine (PS; 20.1 %), with minimal PI incorporation (6.4 %). DMIPP shows negligible phospholipid incorporation overall, accumulating instead in triacylglycerols [1]. The IHA incorporation pattern closely mirrors that of the natural counterpart stearic acid, suggesting IHA is a more faithful mimic of endogenous long‑chain saturated fatty acid lipid handling.

Phospholipid metabolism Intracellular fatty acid trafficking Membrane lipid turnover

Imaging Modality Restriction: IHA Is Incompatible with SPECT, Whereas Iodophenyl‑Substituted Analogues Support Tomographic Imaging

A key practical differentiator is imaging modality. Straight‑chain ω‑iodo fatty acids such as IHA undergo rapid myocardial deiodination, releasing free radioiodide that degrades image quality and precludes the prolonged acquisition times needed for SPECT [1]. Consequently, IHA is restricted to single‑ or multi‑projection planar scintigraphy [2]. In contrast, terminal iodophenyl‑substituted analogues (p‑IPPA, BMIPP, DMIPP) resist deiodination, exhibit prolonged myocardial retention, and are routinely employed for metabolic SPECT imaging [1]. This fundamental limitation is structural in origin and cannot be mitigated by altered imaging protocols.

Imaging modality compatibility Planar scintigraphy SPECT Radiopharmaceutical design

17-Iodoheptadecanoic Acid: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Planar Dynamic Scintigraphy for Quantifying Myocardial Fatty Acid β‑Oxidation Rates in Preclinical Models

IHA’s high oxidative fraction (74 % ± 4 % vs. 65 % ± 5 % for p‑IPPA) [1] and rapid myocardial washout (canine T½ = 11.2 min) [1] make it the preferred tracer for dynamic planar scintigraphy studies that require sensitive detection of changes in β‑oxidation flux, such as in pharmacological stress or metabolic substrate competition experiments.

Mechanistic Studies of Myocardial Phospholipid Metabolism Requiring a Tracer That Mimics Stearic Acid Handling

IHA’s distinctive incorporation into phosphatidylinositol (45.6 %) and its close resemblance to the phospholipid distribution of natural stearic acid [2] position it as the appropriate probe for research into myocardial membrane lipid turnover, phospholipid signalling, and the metabolic fate of saturated long‑chain fatty acids.

Clinical Research Using Sequential Planar Imaging to Assess Regional Myocardial Fatty Acid Kinetics in Coronary Artery Disease or Cardiomyopathy

The human myocardial disappearance half‑time of I‑123 HA (24 ± 4.7 min) [3] permits repeated planar acquisitions over a short imaging session, enabling detection of regional differences in fatty acid clearance in patients with coronary artery disease or congestive cardiomyopathy, as demonstrated in clinical studies [3].

Preclinical Drug‑Development Studies Evaluating Pharmacological Modulation of Myocardial Free Fatty Acid Uptake and Catabolism

Because IHA shows the highest peak myocardial uptake among the three compared tracers (995 dpm/mg/mCi) [1] and is highly sensitive to metabolic alterations (e.g., half‑time prolongation from 22 to 44 min under ischemia [4]), it is well suited for detecting pharmacologically induced shifts in myocardial substrate utilisation in animal models.

Quote Request

Request a Quote for 17-Iodoheptadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.